Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene ring, a piperidine ring, and a pyridine moiety
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptor, through relevant electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
It’s known that serotonin receptors, such as 5-ht1a, are implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . Therefore, it’s plausible that this compound could influence these pathways.
Pharmacokinetics
The compound’s affinity for the 5-ht1a serotonin receptor suggests that it is able to cross the blood-brain barrier and reach its target in the central nervous system .
Result of Action
The result of the compound’s action is likely related to its interaction with the 5-HT1A serotonin receptor. By binding to this receptor, the compound could potentially influence serotonin signaling and thereby affect various physiological functions regulated by serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene-2-carboxylic acid with 4-(pyridin-4-yloxy)piperidine under specific reaction conditions, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and interactions with biomolecules.
Medicine: The compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents and functional groups.
Piperidine derivatives: Compounds containing the piperidine ring structure, which may have different substituents and functional groups.
Pyridine derivatives: Compounds with the pyridine moiety, which can vary in their substitution patterns.
Uniqueness: Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of benzo[b]thiophene, piperidine, and pyridine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZIYBXIJVZZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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